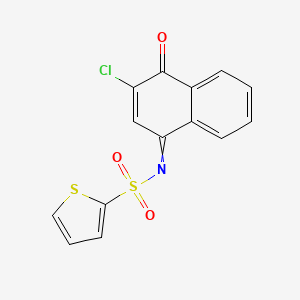
N-(3-chloro-4-oxonaphthalen-1(4H)-ylidene)thiophene-2-sulfonamide
Cat. No. B8611727
M. Wt: 337.8 g/mol
InChI Key: IMMAGUZUMIZEEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08466157B2
Procedure details


385.2 mg 2-chloro-1,4-naphthoquinone (11) was mixed with 326.4 mg thiophene-2-sulfonamide in 15 ml dichloromethylene, to which at 0° C. was added 2 ml TiCl4 dichloromethylene solution followed by 613.3 μl. The mixture was heated at 60° C. with M.W. for 15 min and the black mixture was poured into 100 ml ethyl acetate. The insoluble was removed by filtrate through a pad of celite. The filtrate was concentrated and the residue was suspended in dichloromethylene. The brown insoluble stuff was removed by filtration and the filtrate was again concentrated to dryness. The residue was suspended in ethyl acteate/hexane (1:1) and the yellow solid was filtered. The solid was washed with ethyl acteate/hexane (1:1) and dried over vacuum affording title compound 377.7 mg (55.9%) as a yellow solid. When TiCl4.2THF and THF were used instead, the reaction afforded the title compound 522 mg (77.3%) as a yellow solid, m.p.: 167-169° C.


[Compound]
Name
TiCl4 dichloromethylene
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3](=[O:13])[C:4]2[C:9]([C:10](=O)[CH:11]=1)=[CH:8][CH:7]=[CH:6][CH:5]=2.[S:14]1[CH:18]=[CH:17][CH:16]=[C:15]1[S:19]([NH2:22])(=[O:21])=[O:20]>C(OCC)(=O)C>[Cl:1][C:2]1[C:3](=[O:13])[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[C:10](=[N:22][S:19]([C:15]2[S:14][CH:18]=[CH:17][CH:16]=2)(=[O:21])=[O:20])[CH:11]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
385.2 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(C2=CC=CC=C2C(C1)=O)=O
|
|
Name
|
|
|
Quantity
|
326.4 mg
|
|
Type
|
reactant
|
|
Smiles
|
S1C(=CC=C1)S(=O)(=O)N
|
Step Two
[Compound]
|
Name
|
TiCl4 dichloromethylene
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The insoluble was removed by filtrate through a pad of celite
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The brown insoluble stuff was removed by filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was again concentrated to dryness
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the yellow solid was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The solid was washed with ethyl acteate/hexane (1:1)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried over vacuum
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC(C2=CC=CC=C2C1=O)=NS(=O)(=O)C=1SC=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 377.7 mg | |
| YIELD: PERCENTYIELD | 55.9% | |
| YIELD: CALCULATEDPERCENTYIELD | 55.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

